![molecular formula C21H17N3O B7743148 3-{[2-(3-Methylphenyl)quinazolin-4-yl]amino}phenol CAS No. 385386-62-9](/img/structure/B7743148.png)
3-{[2-(3-Methylphenyl)quinazolin-4-yl]amino}phenol
Overview
Description
3-{[2-(3-Methylphenyl)quinazolin-4-yl]amino}phenol is a synthetic organic compound that belongs to the quinazoline family Quinazoline derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(3-Methylphenyl)quinazolin-4-yl]amino}phenol typically involves the following steps:
Formation of Quinazoline Core: The quinazoline core is synthesized by reacting anthranilic acid with formamide under high-temperature conditions to form 2-aminobenzamide. This intermediate is then cyclized with orthoesters or formic acid to yield the quinazoline ring.
Substitution Reaction: The 3-methylphenyl group is introduced through a nucleophilic aromatic substitution reaction. This involves reacting the quinazoline core with 3-methylphenylamine in the presence of a suitable catalyst.
Amination: The final step involves the introduction of the amino group at the 4-position of the quinazoline ring. This is achieved by reacting the intermediate with an appropriate amine, such as aniline, under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include batch and continuous flow synthesis, where reaction parameters such as temperature, pressure, and catalyst concentration are carefully controlled.
Chemical Reactions Analysis
Types of Reactions
3-{[2-(3-Methylphenyl)quinazolin-4-yl]amino}phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the phenyl ring is substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, catalytic hydrogenation with palladium or platinum catalysts.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
Chemical Reactions
3-{[2-(3-Methylphenyl)quinazolin-4-yl]amino}phenol can undergo various chemical reactions:
- Oxidation : The phenolic group can be oxidized to form quinones using agents like potassium permanganate.
- Reduction : Nitro groups can be reduced to amines using reducing agents such as sodium borohydride.
- Substitution : The compound can participate in electrophilic aromatic substitution reactions.
Chemistry
In organic synthesis, this compound serves as a building block for more complex molecules and is utilized as a reagent in various chemical reactions.
Biology
Research has focused on its antimicrobial properties , particularly against resistant strains of bacteria. Studies have indicated its effectiveness in inhibiting bacterial growth, making it a candidate for developing new antibiotics.
Medicine
The compound is being explored for its potential anticancer activity , especially as an inhibitor of tyrosine kinase receptors, which are often overexpressed in various cancers. This mechanism may disrupt cancer cell proliferation and survival pathways.
Industry
In pharmaceutical development, it is used as an intermediate in synthesizing other bioactive compounds. Its unique structure allows it to contribute to creating novel therapeutic agents.
Uniqueness
The specific substitution pattern on the quinazoline ring imparts distinct biological activities to this compound. Its ability to inhibit tyrosine kinase receptors and exhibit antimicrobial properties makes it a valuable compound in medicinal chemistry.
Mechanism of Action
The mechanism of action of 3-{[2-(3-Methylphenyl)quinazolin-4-yl]amino}phenol involves its interaction with specific molecular targets:
Molecular Targets: Tyrosine kinase receptors, bacterial enzymes, and other cellular proteins.
Pathways Involved: Inhibition of tyrosine kinase activity, disruption of bacterial cell wall synthesis, and interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-{[2-(4-Methylphenyl)quinazolin-4-yl]amino}phenol
- 3-{[2-(3-Methylphenyl)quinazolin-4-yl]amino}aniline
- 3-{[2-(3-Methylphenyl)quinazolin-4-yl]amino}benzoic acid
Uniqueness
3-{[2-(3-Methylphenyl)quinazolin-4-yl]amino}phenol is unique due to its specific substitution pattern on the quinazoline ring, which imparts distinct biological activities. Its ability to inhibit tyrosine kinase receptors and its antimicrobial properties make it a valuable compound in medicinal chemistry.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-{[2-(3-Methylphenyl)quinazolin-4-yl]amino}phenol, and what key reaction conditions should be optimized?
- Methodological Answer : The synthesis typically involves cyclization of quinazoline precursors followed by nucleophilic substitution. For example, anthranilic acid derivatives can react with 3-methylphenyl-substituted reagents under reflux conditions. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction kinetics .
- Temperature control : Maintain 80–100°C to balance yield and side-product formation .
- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) ensures purity. Confirm intermediates via TLC .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : - and -NMR to verify aromatic proton environments and substituent positions .
- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., expected m/z ~358.35 for CHNO) .
- IR spectroscopy : Identify NH (3200–3400 cm) and phenolic OH (broad ~3500 cm) stretches .
Q. What in vitro assays are suitable for initial biological screening of this compound?
- Methodological Answer : Prioritize assays based on structural analogs:
- Anticancer activity : MTT assays against cancer cell lines (e.g., MCF-7, HeLa) with IC calculations .
- Antimicrobial screening : Broth microdilution for MIC determination against Gram-positive/negative bacteria .
- Enzyme inhibition : Fluorescence-based kinase assays if targeting PKC isoforms (common for quinazolines) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Cross-validation : Combine - HSQC and HMBC NMR to assign ambiguous peaks .
- Computational modeling : Use DFT calculations (e.g., Gaussian) to predict chemical shifts and compare with experimental data .
- X-ray crystallography : Resolve tautomeric or stereochemical ambiguities by obtaining single-crystal structures .
Q. What strategies optimize the compound’s solubility and bioavailability for pharmacological studies?
- Methodological Answer :
- LogP optimization : Reduce hydrophobicity (current XlogP ~4.9 ) by introducing polar groups (e.g., sulfonamides, hydroxyls) .
- Prodrug design : Mask phenolic -OH with acetyl groups to enhance membrane permeability, then hydrolyze in vivo .
- Nanoparticle encapsulation : Use PLGA nanoparticles to improve aqueous dispersion and controlled release .
Q. How should researchers design experiments to study target binding interactions?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (K) with immobilized protein targets .
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .
- Molecular docking (AutoDock Vina) : Predict binding poses and validate with mutagenesis studies on key residues .
Q. How can reaction yields be improved while minimizing byproducts in large-scale synthesis?
- Methodological Answer :
- Flow chemistry : Continuous reactors reduce side reactions (e.g., oxidation) by precise temperature/residence time control .
- Catalytic optimization : Screen Pd/C or Cu(I) catalysts for Suzuki coupling steps to enhance efficiency .
- In situ monitoring : Use PAT tools (e.g., ReactIR) to track intermediate formation and adjust conditions dynamically .
Q. Data Contradiction Analysis
Q. How to address discrepancies between computational predictions and experimental bioactivity results?
- Methodological Answer :
- Re-evaluate force fields : Adjust parameters in docking software (e.g., GROMACS) to better reflect solvation effects .
- Off-target screening : Use proteome-wide affinity profiling (e.g., CETSA) to identify unintended targets .
- Metabolite analysis : LC-MS/MS to detect in vitro degradation products that may interfere with assays .
Properties
IUPAC Name |
3-[[2-(3-methylphenyl)quinazolin-4-yl]amino]phenol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O/c1-14-6-4-7-15(12-14)20-23-19-11-3-2-10-18(19)21(24-20)22-16-8-5-9-17(25)13-16/h2-13,25H,1H3,(H,22,23,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFVSCOOEHXKMTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=N2)NC4=CC(=CC=C4)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501333413 | |
Record name | 3-[[2-(3-methylphenyl)quinazolin-4-yl]amino]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501333413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49668345 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
385386-62-9 | |
Record name | 3-[[2-(3-methylphenyl)quinazolin-4-yl]amino]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501333413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.